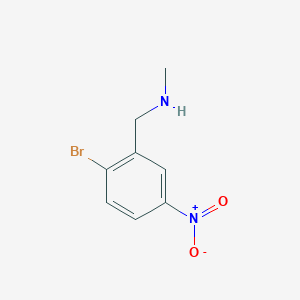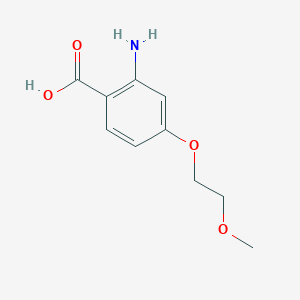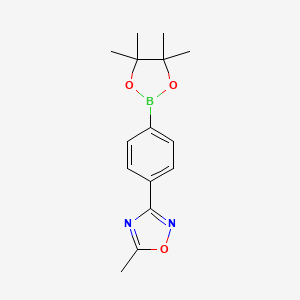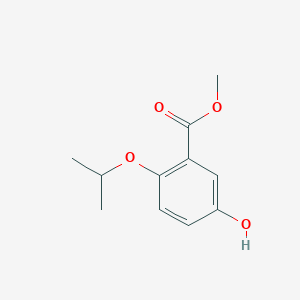
2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include the compound’s spectral data .Scientific Research Applications
Organometallic Methodology
A study by Schlosser, Gorecka, and Castagnetti (2003) focused on the transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives. This process involved trapping the lithiated species with various electrophiles to yield compounds like carboxylic acid and ketones. This methodology demonstrates the potential of 2,2-difluoro-1,3-benzodioxole in synthesizing diverse organic compounds, highlighting its versatility in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).
Synthesis of Derivatives
Catalani, Paio, and Perugini (2010) presented the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole. This compound has potential in medicinal chemistry due to its stability and the possibility of further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Structural Studies
In a 2011 study, Meng, Hou, Yu, and Gao explored the crystal structure of a compound containing the 2,2-difluoro-1,3-benzodioxole ring system. Their work provided insights into the molecular geometry and interactions, which can be valuable for understanding the properties and applications of these compounds in materials science and drug design (Meng, Hou, Yu, & Gao, 2011).
Ligand Synthesis for Catalysis
Leroux, Gorecka, and Schlosser (2004) developed new bisphosphines derived from 2,2-difluoro-1,3-benzodioxole, which exhibited promising features as ligands for enantioselective catalysts. This application is significant in the field of asymmetric synthesis and catalysis (Leroux, Gorecka, & Schlosser, 2004).
Radiotracer Synthesis for Medical Imaging
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled casein kinase 1 inhibitors from 5-amino-2,2-difluoro-1,3-benzodioxole. These inhibitors, used as PET radiotracers, could potentially aid in imaging Alzheimer's disease, demonstrating the compound's application in nuclear medicine and diagnostic imaging (Gao, Wang, & Zheng, 2018).
Biodegradation and Environmental Impact
Bygd, Aukema, Richman, and Wackett (2021) studied the unexpected mechanism of biodegradation and defluorination of 2,2-Difluoro-1,3-benzodioxole by Pseudomonas putida F1. This research is crucial for understanding the environmental impact and biodegradability of fluoroorganic compounds (Bygd, Aukema, Richman, & Wackett, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is the Tau protein . This protein plays a crucial role in stabilizing microtubules in neurons .
Mode of Action
This compound interacts with its target, the Tau protein, by binding to it . This binding places the Tau protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Tau protein .
Biochemical Pathways
It is known that the ubiquitination and degradation of the tau protein can affect various cellular processes, including cell signaling and protein turnover .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the Tau protein . This can lead to changes in microtubule stability and potentially affect neuronal function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)14-8-4-3-7(2-1-5-13)6-9(8)15-10/h3-4,6,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXSGWTJURVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCO)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)





amine](/img/structure/B1397755.png)

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)

